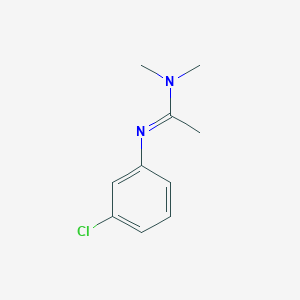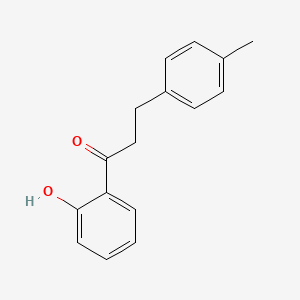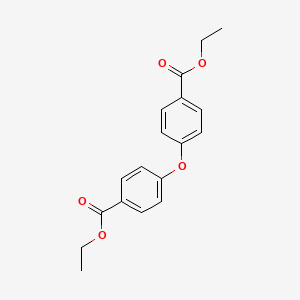
epi-Eriocalyxin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
epi-Eriocalyxin A: is a diterpenoid compound isolated from the plant Isodon eriocalyx. This compound has garnered significant attention due to its potential therapeutic properties, particularly its ability to induce apoptosis in colon cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: epi-Eriocalyxin A is typically isolated from the plant Isodon eriocalyx. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the compound used in research is obtained through extraction from natural sources.
Analyse Chemischer Reaktionen
Types of Reactions: epi-Eriocalyxin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
epi-Eriocalyxin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study diterpenoid synthesis and reactivity.
Biology: Investigated for its role in inducing apoptosis in cancer cells, particularly colon cancer cells.
Wirkmechanismus
epi-Eriocalyxin A exerts its effects primarily through the induction of apoptosis in cancer cells. The compound inhibits the activation of ERK1/2 and JNK signaling pathways, which leads to the suppression of Bcl-2 expression. This results in the activation of caspase 3 and Bax, promoting cell apoptosis .
Vergleich Mit ähnlichen Verbindungen
Eriocalyxin B: Another diterpenoid isolated from Isodon eriocalyx, known for its anti-inflammatory and anticancer properties.
17-hydroxy-jolkinolide B: A diterpenoid with similar anticancer activities.
Parthenolide: A sesquiterpene lactone with potent anticancer properties.
Uniqueness: epi-Eriocalyxin A is unique due to its specific ability to induce apoptosis in colon cancer cells by inhibiting ERK1/2 and JNK activation. This makes it a promising candidate for the development of targeted cancer therapies .
Eigenschaften
Molekularformel |
C20H24O5 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(1S,1'R,5S,6S,9R,10R)-2',2',10-trimethyl-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-carbaldehyde |
InChI |
InChI=1S/C20H24O5/c1-11-12-4-5-13-19(8-12,16(11)23)17(24)25-10-20(13)14(9-21)18(2,3)7-6-15(20)22/h6-7,9,11-14H,4-5,8,10H2,1-3H3/t11-,12-,13-,14-,19+,20+/m1/s1 |
InChI-Schlüssel |
NTFGUZQAIRRLSN-OIOWRWDRSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2CC[C@@H]3[C@@](C2)(C1=O)C(=O)OC[C@@]34[C@@H](C(C=CC4=O)(C)C)C=O |
Kanonische SMILES |
CC1C2CCC3C(C2)(C1=O)C(=O)OCC34C(C(C=CC4=O)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)

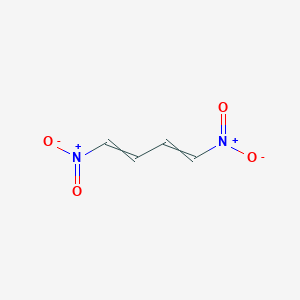
![Acenaphtho[4,5-d][1,3]thiazole](/img/structure/B14751206.png)



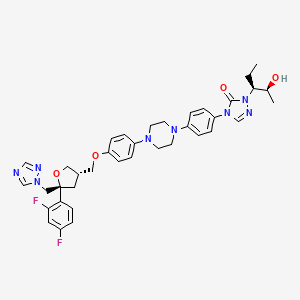
![Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)-](/img/structure/B14751218.png)
